4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a combination of functional groups, including a cyano group, a furan ring, an oxazole ring, and a benzenesulfonamide moiety
Scientific Research Applications
4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can bind to multiple protein targets, sometimes resulting in a synergistic effect . This suggests that the compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been shown to act on different biochemical routes simultaneously , indicating that this compound might also influence multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have been found to exhibit diverse biological activities , suggesting that this compound might also lead to a variety of molecular and cellular effects.
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Preparation Methods
The synthesis of 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the furan-2-ylmethyl group: This step involves the reaction of the oxazole intermediate with a furan-2-ylmethylamine derivative.
Attachment of the benzenesulfonamide moiety: This is done by reacting the intermediate with N,N-diethylbenzenesulfonamide under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzenesulfonamide moiety can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide include:
- 4-(4-cyano-5-((tetrahydrofuran-2-ylmethyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
- 4-(4-cyano-5-((4-methylbenzyl)amino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
These compounds share similar structural features but differ in the substituents attached to the oxazole and benzenesulfonamide moieties. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-cyano-5-(furan-2-ylmethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-3-23(4-2)28(24,25)16-9-7-14(8-10-16)18-22-17(12-20)19(27-18)21-13-15-6-5-11-26-15/h5-11,21H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSOEYSQMRABDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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